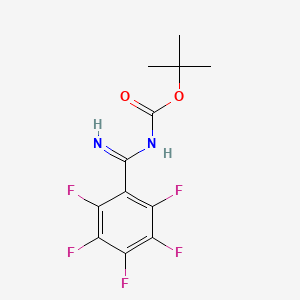

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

CAS No.:

Cat. No.: VC13625882

Molecular Formula: C12H11F5N2O2

Molecular Weight: 310.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11F5N2O2 |

|---|---|

| Molecular Weight | 310.22 g/mol |

| IUPAC Name | tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate |

| Standard InChI | InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) |

| Standard InChI Key | LSXZNSDFOSZYKZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(=N)C1=C(C(=C(C(=C1F)F)F)F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC(=N)C1=C(C(=C(C(=C1F)F)F)F)F |

Introduction

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a chemical compound with the CAS number 1980048-36-9. It is also known by its IUPAC name, tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate. This compound is used in various scientific research areas, particularly in organic synthesis and medicinal chemistry.

Synthesis and Applications

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is synthesized through a series of organic reactions involving the protection of amines with tert-butoxycarbonyl (Boc) groups and the incorporation of pentafluorobenzene derivatives. This compound is versatile and can be used in various applications, including:

-

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorinated aromatic rings.

-

Medicinal Chemistry: The compound's unique structure makes it a potential candidate for developing new pharmaceuticals, especially those targeting specific biological pathways.

Research Findings

Research on N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is ongoing, with a focus on its reactivity and potential applications. The compound's stability and reactivity under different conditions are crucial for its use in synthesis. Studies have shown that the Boc group can be easily removed under acidic conditions, making it a useful protecting group in multi-step syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume